REACTION_CXSMILES
|
[C:1]1(=O)[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH3:9][O:10][CH2:11][C:12]([NH:18][CH3:19])=[CH:13][C:14]([O:16][CH3:17])=[O:15]>C(O)(=O)C>[OH:7][C:4]1[CH:3]=[C:2]2[C:1](=[CH:6][CH:5]=1)[N:18]([CH3:19])[C:12]([CH2:11][O:10][CH3:9])=[C:13]2[C:14]([O:16][CH3:17])=[O:15]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
methyl 4-methoxy-3-methylamino-2-butenoate
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Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
COCC(=CC(=O)OC)NC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
After the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in ethyl acetate
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Type
|
WASH
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Details
|
washed with water and saturated sodium chloride aqueous solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After anhydrous magnesium sulfate was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by a silica gel column chromatography (eluent: hexane-ethyl acetate, 2:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(=C(N(C2=CC1)C)COC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |